N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide
Description
N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a benzamide derivative featuring a cyclohexenylethyl moiety attached to the benzamide nitrogen and a morpholine-substituted pyrazine ring linked via an ether bond to the benzene core. The pyrazine ring may facilitate hydrogen bonding, while the cyclohexene group could influence conformational flexibility and membrane permeability .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c28-22(25-11-10-18-4-2-1-3-5-18)19-6-8-20(9-7-19)30-23-21(24-12-13-26-23)27-14-16-29-17-15-27/h4,6-9,12-13H,1-3,5,10-11,14-17H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVTYHXPVCYMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzamide core: This can be achieved by reacting a substituted benzoyl chloride with an amine.
Introduction of the pyrazine moiety: This step involves the coupling of a pyrazine derivative with the benzamide core, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the morpholine group: The morpholine group can be introduced via nucleophilic substitution reactions.
Cyclohexenyl ethyl group addition: This step might involve the alkylation of the benzamide with a cyclohexenyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or reduce nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the benzamide core or the pyrazine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide depends on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Patented Compounds
Several benzamide derivatives with analogous cores but divergent substituents have been reported in patent literature. Key examples include:
Key Structural and Functional Differences
Substituent Effects on Solubility and Binding: The target compound’s morpholinylpyrazine group enhances water solubility compared to the fluoro-chromene moiety in ’s compound, which is more lipophilic and may favor membrane penetration . Cyclohexenylethyl vs.
Heterocyclic Moieties: The pyrazine ring in the target compound provides two nitrogen atoms for hydrogen bonding, contrasting with the pyrazolo-pyrimidine in , which offers a larger aromatic surface for π-π stacking .
Biological Implications :
- The fluoro-substituted chromene in ’s compound may confer fluorescence properties useful in imaging, whereas the morpholine in the target compound is often employed to improve pharmacokinetics (e.g., metabolic stability) .
- Trifluoropropoxy groups () enhance electronegativity and resistance to oxidative metabolism, a feature absent in the target compound .
Conformational Analysis
The cyclohexene group in the target compound may adopt a puckered conformation, as described by Cremer and Pople’s ring-puckering coordinates, influencing its interaction with hydrophobic binding sites . In contrast, the tetrahydropyran substituent in ’s compound enforces a chair conformation, limiting adaptability .
Biological Activity
N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a synthetic organic compound that combines elements of cyclohexene, morpholine, and pyrazine. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's IUPAC name is N-[2-(cyclohexen-1-yl)ethyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide. The synthesis typically involves several steps:
- Formation of the Benzamide Core : This can be achieved by reacting a substituted benzoyl chloride with an amine.
- Introduction of the Pyrazine Moiety : Coupling a pyrazine derivative with the benzamide core using palladium-catalyzed cross-coupling reactions.
- Attachment of the Morpholine Group : This is often done via nucleophilic substitution reactions.
- Cyclohexenyl Ethyl Group Addition : Alkylation of the benzamide with a cyclohexenyl ethyl halide under basic conditions.
Anticancer Potential
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, N-(2-cyclohexen-1-ylethyl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes some key findings regarding its biological activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Induction of apoptosis via mitochondrial pathway |
| MCF7 (breast cancer) | 8.5 | Inhibition of cell proliferation |
| A549 (lung cancer) | 7.2 | Cell cycle arrest at G2/M phase |
These results suggest that the compound may exert its effects by modulating cell cycle progression and promoting apoptotic pathways.
Antimicrobial Activity
In addition to anticancer properties, N-(2-cyclohexen-1-ylethyl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide has shown promising antimicrobial activity against various bacterial strains. For example, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Case Study 1: Anticancer Activity in vitro
In a study conducted on HeLa cells, treatment with N-(2-cyclohexen-1-ylethyl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment, suggesting that the compound effectively induces apoptosis in cervical cancer cells.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MICs) of 12 µg/mL for E. coli and 8 µg/mL for S. aureus, demonstrating its potential as a therapeutic agent against bacterial infections.
The precise mechanism through which N-(2-cyclohexen-1-ylethyl)-4-(3-morpholin-4-ylpyrazin-2-yloxy)benzamide exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets involved in cell signaling pathways related to apoptosis and cell proliferation. The presence of morpholine and pyrazine groups may enhance its binding affinity to these targets, facilitating its biological activity.
Q & A
Q. What are the typical synthetic routes and critical reaction conditions for synthesizing N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide?
The synthesis involves multi-step reactions, often starting with commercially available benzamide and pyrazine derivatives. Key steps include:
- Coupling reactions : Formation of the pyrazine-oxybenzamide core via nucleophilic aromatic substitution (e.g., using K₂CO₃ as a base in refluxing acetonitrile) .
- Cyclohexenylethyl group introduction : Alkylation or amidation reactions under anhydrous conditions to attach the cyclohexenyl moiety .
- Morpholine incorporation : Reacting with morpholine derivatives under controlled pH and temperature to ensure regioselectivity .
Critical parameters include solvent choice (e.g., acetonitrile for polar intermediates), reaction time optimization (monitored via TLC), and purification via column chromatography .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bond formation .
- X-ray crystallography : Resolves stereochemistry and lattice parameters (e.g., monoclinic systems with specific bond angles) .
- Mass spectrometry (HRMS-ESI) : Validates molecular weight and purity .
- Infrared spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
- Puckering in cyclohexenyl groups : The cyclohexene ring exhibits non-planar conformations, requiring advanced analysis using Cremer-Pople coordinates to quantify puckering amplitudes .
- Disorder in morpholine substituents : SHELX software (e.g., SHELXL) refines disordered atoms via iterative least-squares methods, leveraging high-resolution diffraction data .
- Thermal motion artifacts : Low-temperature crystallography (e.g., 100 K) minimizes thermal displacement errors .
Q. How do structural modifications (e.g., pyrazine substitution or morpholine replacement) impact biological activity?
- Pyrazine ring modifications : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving binding to kinase targets but may reduce solubility .
- Morpholine vs. piperazine substitution : Morpholine’s oxygen atom increases hydrogen-bonding potential, critical for enzyme inhibition (e.g., in kinase assays) .
- Cyclohexenyl chain length : Shorter chains reduce steric hindrance, improving cell permeability in cytotoxicity studies .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to normalize activity measurements .
- Solubility adjustments : DMSO concentration limits (e.g., <1% v/v) prevent solvent interference in dose-response curves .
- Metabolic stability testing : Liver microsome assays identify rapid degradation pathways that may skew in vitro results .
Q. What computational strategies are used to predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., in kinases), prioritizing hydrogen bonds with morpholine and π-π stacking with pyrazine .
- Molecular dynamics (MD) simulations : GROMACS assesses binding stability over 100-ns trajectories, identifying critical residues for mutagenesis validation .
Q. How is regioselectivity achieved during pyrazine functionalization?
- Directing groups : The morpholine substituent directs electrophilic substitution to the pyrazine’s 3-position via electronic effects .
- Microwave-assisted synthesis : Enhances regioselectivity by accelerating reaction kinetics, reducing side-product formation .
Q. What formulation strategies improve in vivo bioavailability?
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance solubility and prolong half-life in pharmacokinetic studies .
- Prodrug approaches : Esterification of the benzamide group improves intestinal absorption, with enzymatic cleavage in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
